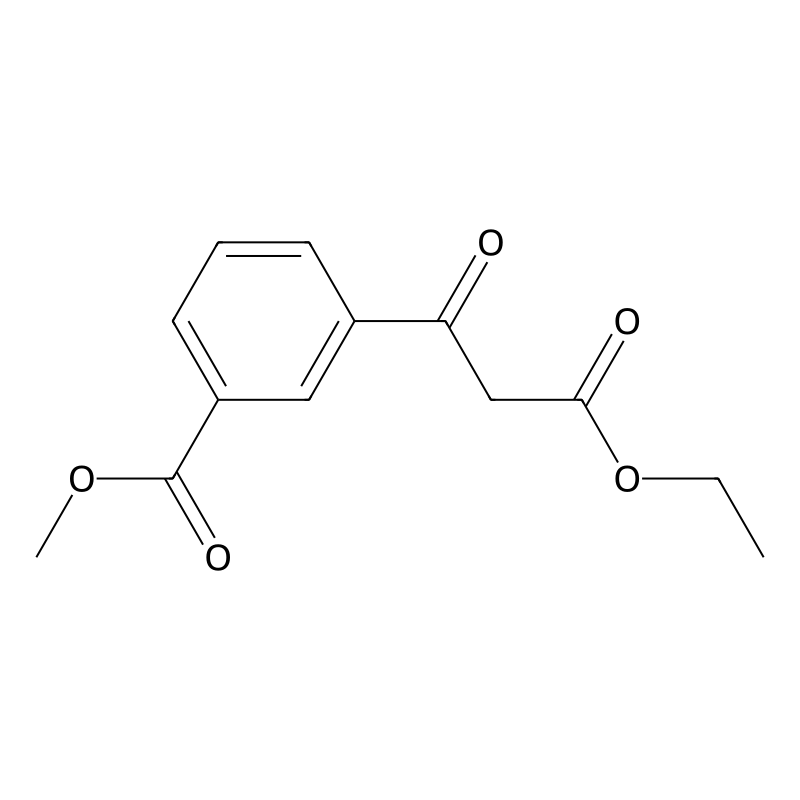

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate is an organic compound that features both ester and ketone functional groups within its structure. Its molecular formula is , and it has a molecular weight of approximately 238.24 g/mol. The compound is characterized by a benzoate moiety, which is substituted with an ethoxy group and a 3-oxopropanoyl group, contributing to its unique chemical properties and potential biological activities.

- Oxidation: The ester group can be oxidized to form carboxylic acids.

- Reduction: The ketone group can be reduced to secondary alcohols.

- Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution Nucleophiles: Amines or alcohols in the presence of bases like sodium hydroxide (NaOH).

Major Products- From Oxidation: 3-(3-methoxycarbonylphenyl)-3-oxopropanoic acid.

- From Reduction: 3-(3-methoxycarbonylphenyl)-3-hydroxypropanoic acid ethyl ester.

- From Substitution: Various esters or amides depending on the nucleophile used.

- From Oxidation: 3-(3-methoxycarbonylphenyl)-3-oxopropanoic acid.

- From Reduction: 3-(3-methoxycarbonylphenyl)-3-hydroxypropanoic acid ethyl ester.

- From Substitution: Various esters or amides depending on the nucleophile used.

Research suggests that methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate exhibits potential biological activities, particularly in enzyme inhibition. It may interact with specific molecular targets, affecting enzyme functions by binding to active sites or allosteric sites. This interaction profile indicates its potential utility in studies related to protein-ligand interactions and therapeutic applications in drug discovery.

The synthesis of methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate typically involves the esterification of 3-(3-methoxycarbonylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and increase yield. The use of catalysts and solvents that are easily recyclable is common to minimize waste and reduce production costs.

Methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate finds applications across various fields:

- Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

- Biology: Investigated as a building block for biologically active compounds.

- Medicine: Explored for potential use in drug development due to its unique chemical properties.

- Industry: Utilized in the production of specialty chemicals and materials.

Studies on the interactions of methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate with various biological targets have highlighted its potential to inhibit specific enzymes. The mechanism often involves competitive inhibition where the compound competes with natural substrates for binding sites on enzymes. Further research is necessary to elucidate the exact pathways and molecular targets involved in these interactions, which could lead to novel therapeutic strategies.

Several compounds share structural similarities with methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate:

| Compound Name | Key Features |

|---|---|

| Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | Contains a methoxy group instead of ethoxy. |

| Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate | Ethyl group replacing methyl. |

| Methyl 4-(3-ethoxy-3-oxopropanoyl)phenylacetate | Different aromatic ring structure. |

Uniqueness

Methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate stands out due to its specific combination of ester and ketone functional groups, which provide unique reactivity profiles not found in similar compounds. The presence of the ethoxy group imparts distinct steric and electronic properties that influence both its chemical behavior and biological activity, making it a valuable compound in various fields of research and industry.